molecular formula C10H5Cl6N3O2S2 B8424050 4-Phenyl-1,2-bis[(trichloromethyl)sulfanyl]-1,2,4-triazolidine-3,5-dione CAS No. 67288-81-7

4-Phenyl-1,2-bis[(trichloromethyl)sulfanyl]-1,2,4-triazolidine-3,5-dione

Cat. No. B8424050
CAS No.: 67288-81-7
M. Wt: 476.0 g/mol
InChI Key: HALJGSRATBJONB-UHFFFAOYSA-N
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Patent
US04087534

Procedure details

To a solution of 35.4g (0.2 mole) 4-phenyl urazole in 200 ml water was added a solution of 16g (0.4 mole) sodium hydroxide in 20 ml water. A mixture of 74.4g (0.4 mole)trichloromethylsulfenyl chloride and 3g of an emulsifier solution (EXEM 25, consisting of a mixture of alkyl benzene sulfonate and ethoxylated vegetable oil) in 50 ml water was added dropwise to the above basic solution while keeping the reaction mixture at 0° C. The reactants were mixed so that the reaction mixture was kept at a pH greater than 7. The precipitate that formed was filtered and the filter cake was washed with water. After drying and recrystallizing from benzene there was obtained 4-phenyl-1,2-bis-(trichloromethylthio)urazole having a melting point of 175° C.
Quantity
35.4 g
Type
reactant
Reaction Step One
[Compound]
Name
16g
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
74.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
3g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkyl benzene sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11](=[O:12])[NH:10][NH:9][C:8]2=[O:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].[Cl:16][C:17]([Cl:21])([Cl:20])[S:18]Cl>O>[C:1]1([N:7]2[C:8](=[O:13])[N:9]([S:18][C:17]([Cl:21])([Cl:20])[Cl:16])[N:10]([S:18][C:17]([Cl:21])([Cl:20])[Cl:16])[C:11]2=[O:12])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
35.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(NNC1=O)=O
Name
16g
Quantity
0.4 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
74.4 g
Type
reactant
Smiles
ClC(SCl)(Cl)Cl
Name
3g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
alkyl benzene sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the above basic solution
CUSTOM
Type
CUSTOM
Details
at 0° C
ADDITION
Type
ADDITION
Details
The reactants were mixed so that the reaction mixture
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
recrystallizing from benzene

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(N(N(C1=O)SC(Cl)(Cl)Cl)SC(Cl)(Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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